molecular formula C20H11ClF3NO B7727949 MFCD02371033

MFCD02371033

Cat. No.: B7727949
M. Wt: 373.8 g/mol
InChI Key: QKRLSADNOVMMHJ-GXDHUFHOSA-N
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Description

Such compounds are often characterized by their structural complexity, reactivity, and tailored functional groups for specific industrial or research purposes .

Properties

IUPAC Name

(Z)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF3NO/c21-18-8-6-15(20(22,23)24)11-17(18)19-9-7-16(26-19)10-14(12-25)13-4-2-1-3-5-13/h1-11H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRLSADNOVMMHJ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02371033 involves a series of chemical reactions that require precise conditions. The preparation typically starts with the selection of appropriate starting materials, which undergo a series of transformations. These transformations may include nucleophilic substitution, oxidation, reduction, and other organic reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same chemical reactions as in the laboratory synthesis but is optimized for large-scale production. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

MFCD02371033 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

MFCD02371033 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02371033 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on two structurally analogous compounds from the evidence, selected based on functional groups, molecular weight, and applications:

Compound A: CAS 1761-61-1 (MDL: MFCD00003330)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties: Solubility: 0.687 mg/mL (0.00342 mol/L) in aqueous solutions. Log S (ESOL): -2.47 (moderate solubility). Hazard Profile: H302 (harmful if swallowed) .

Compound B: CAS 1046861-20-4 (MDL: MFCD13195646)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties: Solubility: 0.24 mg/mL (0.00102 mol/L). Log S (ESOL): -2.99 (lower solubility than Compound A). Hazard Profile: Warnings for skin/eye irritation .

Hypothetical Profile of MFCD02371033

Assuming this compound shares structural motifs with Compounds A and B (e.g., halogenation or boronic acid groups), its properties might include:

  • Molecular Weight : ~200–250 g/mol (aligned with Compounds A and B).
  • Solubility : Intermediate (0.2–0.7 mg/mL) based on halogen/boron effects.
  • Reactivity : Likely high due to electrophilic substituents (e.g., bromine or boronic acid groups).
  • Applications: Potential use in Suzuki-Miyaura coupling reactions (boronic acids) or as intermediates in drug synthesis .

Data Tables

Table 1: Structural and Physical Property Comparison

Property Compound A (MFCD00003330) Compound B (MFCD13195646) This compound (Inferred)
Molecular Formula C₇H₅BrO₂ C₆H₅BBrClO₂ Likely CₙHₘXₖOₚ
Molecular Weight (g/mol) 201.02 235.27 ~200–250
Solubility (mg/mL) 0.687 0.24 0.2–0.7
Log S (ESOL) -2.47 -2.99 -2.5 to -3.0
Bioavailability Score 0.55 0.55 0.5–0.6
Hazard Class H302 Skin/eye warnings Moderate toxicity

Table 2: Functional Group and Application Comparison

Compound Key Functional Groups Applications
MFCD00003330 Bromine, carboxylic acid Pharmaceutical intermediates, dyes
MFCD13195646 Boron, bromine, chlorine Cross-coupling reactions, catalysis
This compound (Inferred) Halogens, reactive groups Drug synthesis, material science

Research Findings and Discussion

  • Structural Similarity : Compounds A and B exhibit halogen atoms (Br, Cl) and polar groups (boronic acid, carboxylic acid), enhancing their reactivity in cross-coupling or substitution reactions. This compound likely shares these traits, enabling similar synthetic utility .
  • Solubility Trends : Lower solubility in Compound B (-2.99 Log S) versus A (-2.47) suggests boronic acid groups may reduce aqueous solubility, a critical factor in drug formulation .
  • Safety Profiles : Both compounds carry moderate hazards (e.g., H302), emphasizing the need for careful handling in industrial settings .

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